molecular formula C12H18ClNO2 B1287735 Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride CAS No. 61630-10-2

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride

Cat. No.: B1287735
CAS No.: 61630-10-2
M. Wt: 243.73 g/mol
InChI Key: QDMDVIHPVBYQTL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 It is a hydrochloride salt form of ethyl 3-(4-(aminomethyl)phenyl)propanoate, which is an ester derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride typically involves the esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The general reaction scheme is as follows:

  • Esterification

    • Reactants: 3-(4-(aminomethyl)phenyl)propanoic acid, ethanol
    • Catalyst: Sulfuric acid
    • Conditions: Reflux
    • Product: Ethyl 3-(4-(aminomethyl)phenyl)propanoate
  • Formation of Hydrochloride Salt

    • Reactants: Ethyl 3-(4-(aminomethyl)phenyl)propanoate, hydrochloric acid
    • Conditions: Room temperature
    • Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process includes crystallization and recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-(aminomethyl)phenyl)propanoic acid.

    Reduction: Formation of 3-(4-(aminomethyl)phenyl)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride can be compared with similar compounds such as:

    Ethyl 3-(4-aminophenyl)propanoate hydrochloride: Similar structure but lacks the aminomethyl group.

    Ethyl 3-(4-(aminomethyl)phenyl)butanoate hydrochloride: Similar structure with an additional carbon in the alkyl chain.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10;/h3-6H,2,7-9,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMDVIHPVBYQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604878
Record name Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61630-10-2
Record name Ethyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30604878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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